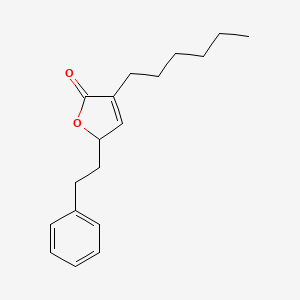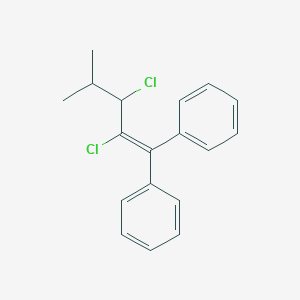
1,1'-(2,3-Dichloro-4-methylpent-1-ene-1,1-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,3-Dichloro-4-methylpent-1-ene-1,1-diyl)dibenzene is an organic compound characterized by the presence of two benzene rings attached to a central pentene chain with dichloro and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dichloro-4-methylpent-1-ene-1,1-diyl)dibenzene typically involves the chlorination of a suitable precursor, such as a pentene derivative, followed by the introduction of benzene rings. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the precursor is subjected to chlorination in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to isolate the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2,3-Dichloro-4-methylpent-1-ene-1,1-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new compounds with substituted functional groups.
Applications De Recherche Scientifique
1,1’-(2,3-Dichloro-4-methylpent-1-ene-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(2,3-Dichloro-4-methylpent-1-ene-1,1-diyl)dibenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(4-Methyl-2-pentene-2,4-diyl)dibenzene: Similar structure with variations in the position of substituents.
1,4-Dichlorobut-2-ene: A simpler compound with fewer carbon atoms and different substitution patterns.
4-Methyl-1-pentene: Lacks the benzene rings and has a simpler structure.
Uniqueness
1,1’-(2,3-Dichloro-4-methylpent-1-ene-1,1-diyl)dibenzene is unique due to its specific arrangement of dichloro and methyl substituents on the pentene chain, as well as the presence of two benzene rings
Propriétés
Numéro CAS |
88074-09-3 |
|---|---|
Formule moléculaire |
C18H18Cl2 |
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
(2,3-dichloro-4-methyl-1-phenylpent-1-enyl)benzene |
InChI |
InChI=1S/C18H18Cl2/c1-13(2)17(19)18(20)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,17H,1-2H3 |
Clé InChI |
OCWZSCWIBVFHCO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=C(C1=CC=CC=C1)C2=CC=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14399666.png)
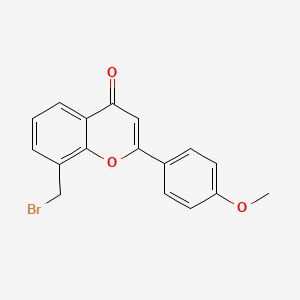
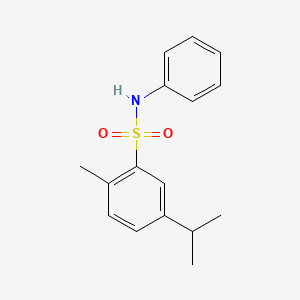
![3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile](/img/structure/B14399685.png)
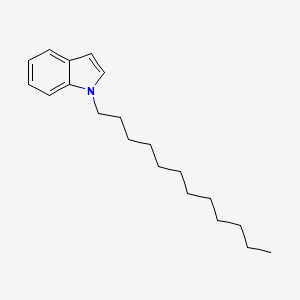

![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)

![2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one](/img/structure/B14399724.png)


![Trimethyl[(1-propoxyhex-1-EN-1-YL)oxy]silane](/img/structure/B14399749.png)

